molecular formula C17H20F6N2O3 B194605 R-(-)-Flecainide CAS No. 99495-90-6

R-(-)-Flecainide

Cat. No. B194605
CAS RN: 99495-90-6
M. Wt: 414.34 g/mol
InChI Key: DJBNUMBKLMJRSA-LLVKDONJSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves the measurement of properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Interaction with Cardiac Sodium Channels

R-(-)-Flecainide has been studied for its effects on sodium channel availability in cardiac cells. Anno and Hondeghem (1990) investigated this interaction using guinea pig single cardiac cells and found that flecainide reduces sodium channel availability in a use-dependent manner, accentuated by depolarization and attenuated by hyperpolarization. The drug showed a high affinity for activated sodium channels, indicating its interaction primarily in the activated state (Anno & Hondeghem, 1990).

Antiarrhythmic Properties

Flecainide's antiarrhythmic activity was explored by Verdouw et al. (1979), who investigated its effects in anesthetized pigs with ventricular arrhythmias. They found that flecainide significantly reduced the incidence of ventricular arrhythmias, suggesting its potential as an effective antiarrhythmic agent (Verdouw, Deckers, & Conard, 1979).

Electrophysiological Effects

The electrophysiological effects of flecainide were assessed by Vik-mo et al. (1982) in patients with sinus nodal dysfunction. Their study indicated that flecainide acetate prolongs atrial and ventricular conduction and refractoriness, highlighting its potential as a potent antiarrhythmic agent (Vik-mo, Ohm, & Lund-johansen, 1982).

Interaction with hNav1.4 Channels

Desaphy et al. (2004) explored the interaction of flecainide with human skeletal muscle sodium channels, particularly in the context of myotonic mutations. Their findings suggested that flecainide can be more effective in conditions like paramyotonia congenita and potassium-aggravated myotonia, offering a pharmacogenetic strategy for treatment in myotonic patients (Desaphy, Luca, Didonna, George, & Camerino, 2004).

Impact on Sarcoplasmic Reticulum Calcium Release

Bannister et al. (2016) investigated how flecainide influences Ca2+ release from the sarcoplasmic reticulum through the ryanodine receptor channel (RyR2). Their study suggests that flecainide does not have a direct action on the cardiac ryanodine receptor, providing insights into its mechanism of action in conditions like catecholaminergic polymorphic ventricular tachycardia (Bannister, Alvarez-Laviada, Thomas, Mason, Coleman, du Plessis, Moran, Neill-Hall, Osman, Bagley, MacLeod, George, & Williams, 2016).

Treatment of Catecholaminergic Polymorphic Ventricular Tachycardia

Van der Werf et al. (2011) evaluated the efficacy of flecainide in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT). Their results showed a significant reduction in exercise-induced ventricular arrhythmias, supporting flecainide's role in the management of CPVT (Van der Werf, Kannankeril, Sacher, Krahn, Viskin, Leenhardt, Shimizu, Sumitomo, Fish, Bhuiyan, Willems, van der Veen, Watanabe, Laborderie, Haïssaguerre, Knollmann, & Wilde, 2011).

Safety And Hazards

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Future Directions

This involves a discussion of the areas of research that could be pursued in the future, based on what is currently known about the compound.


For each of these areas, a thorough analysis would involve a review of the relevant scientific literature. This would involve searching databases of scientific papers, reading the papers, and summarizing the findings. The formatting of the analysis would depend on the specific requirements of the person requesting it.


properties

IUPAC Name

N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNUMBKLMJRSA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424962
Record name R-(-)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R-(-)-Flecainide

CAS RN

99495-90-6
Record name R-(-)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.5 g), 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) was stirred at reflux for 10 hours. After cooling to room temperature, water (10 ml) was added and two layers solution were separated. The aqueous layer was extracted with toluene (2×10 ml) and the combined organic layers were washed with water (3×10 ml). The organic layer was concentrated under reduced pressure to give Flecainide free base as a white solid (1.63 g, 85%).
Quantity
1.5 g
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reactant
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0.62 g
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3 mL
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solvent
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Quantity
10 mL
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reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dissolve in 48 ml of toluene 12.0 g (0.03 mol) of trifluoroethanol 2,5-bis-trifluoroethoxybenzoate. Add 3.94 g (0.0345 mol) of 2-aminomethylpiperidine and heat the solution to a temperature of 80°±5° C. for 8 hours. Cool to 50° C. and add 36 ml of water. Carry out the separation at a temperature of 45°±5° C. Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as to eliminate as much toluene as possible. A semi-solid residue is obtained which is dissolved in 20 ml of methanol and concentrated again to a residue under vacuum. Methanol (40 ml) is then added and heated with refluxing until a yellow solution is obtained. Then cool until the crude base crystallizes, the precipitation is completed by adding 40 ml of water.
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48 mL
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3.94 g
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36 mL
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crude base
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20 mL
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Synthesis routes and methods IV

Procedure details

In yet another aspect of the invention, a method of preparing a 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide is provided which comprises the following steps. The compound 1,4-dibromobenzene is contacted with an alkali metal 2,2,2-trifluoroethoxide in the presence of cuprous or cupric ion and in a strongly polar solvent comprising 2,2,2-trifluoroethanol to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene. Then, in the presence of a Lewis acid catalyst, the 1,4-bis(2,2,2-trifluoroethoxy)benzene is treated with an acetylation agent under conditions to create 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The methyl moiety of the acetophenone function of the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is thereafter replaced using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with an inorganic chloride to provide 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride. Finally, the resultant 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride is contacted with 2-aminomethylpiperidine, whereby there is formed 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
AS Gross, G Mikus, C Fischer… - British journal of …, 1989 - Wiley Online Library
… (+)-S- and (-)-R-flecainide. 3 In the PM subjects differences in the pharmacokinetics of S- and R-flecainide were observed. The oral clearance of R-flecainide (467 ± 109 ml min- l) was …
Number of citations: 67 bpspubs.onlinelibrary.wiley.com
S Alessi-Severini, RT Courts, F Jamali… - Analytical Profiles of Drug …, 1992 - Elsevier
… #56,59, Stereoselective elimination has been suggested in healthy subjects, which have been classified as poor metabolizers of the sparteine debrisoquine type; R-flecainide is …
Number of citations: 4 www.sciencedirect.com
HK Kroemer, J Turgeon, RA Parker… - Clinical Pharmacology …, 1989 - Wiley Online Library
The antiarrhythmic agent flecainide is administered as a racemate. The disposition of the individual enantiomers and their electrophysiologic actions are unknown. We therefore …
Number of citations: 36 ascpt.onlinelibrary.wiley.com
RH Falk, RI Fogel - Journal of cardiovascular electrophysiology, 1994 - Wiley Online Library
Flecainide. Flecainide is a Class IC antiarrhythmic agent whose primary electrophysiologic effect is a slowing of conduction in a wide range of cardiac tissues. It is well absorbed and …
Number of citations: 49 onlinelibrary.wiley.com
UM Birgersdotter, W Wong, J Turgeon… - British journal of …, 1992 - Wiley Online Library
1. Recent reports have indicated a role for the P450IID6 polymorphism in the stereoselective disposition of single doses of the antiarrhythmic flecainide. 2. In this study, we evaluated the …
Number of citations: 47 bpspubs.onlinelibrary.wiley.com
AS Gross, G Mikus, C Fischer… - European journal of clinical …, 1991 - Springer
… The free fraction of R-flecainide was comparable to that of the S-enantiomer in both phenotypes. In addition, there was no difference in protein binding in samples from the poor and …
Number of citations: 31 link.springer.com
S Alessi‐Severini, F Jamali, FM Pasutto… - Journal of …, 1990 - Wiley Online Library
… Addition of TEA to the mobile phase resulted in sharp, well-resolved chromatographic peaks despite the relatively long retention times of 29.8 min for R-flecainide and 31.9 min for S…
Number of citations: 17 onlinelibrary.wiley.com
C Fischer, F Schönberger, CO Meese… - Biomedical & …, 1990 - Wiley Online Library
The class I antiarrhythmic drug flecainide (1) is used clinically as racemate. In order to study the stereochemical disposition and excretion of 1 an analytical method has been developed …
Number of citations: 7 onlinelibrary.wiley.com
K Doki, Y Sekiguchi, K Kuga, K Aonuma… - Drug Metabolism and …, 2015 - Elsevier
… The aims of this study were to clarify whether the ratio of S- to R-flecainide (S/R ratio) in the serum flecainide concentration was associated with the stereoselectivity of flecainide …
Number of citations: 12 www.sciencedirect.com
L Lie-A-Huen, J van den Akker, A den Hertog… - Pharmaceutisch …, 1989 - Springer
… R-flecainide and at 97.0% for results show that up to 10 .4 M R-flecainide tends to have a … 03rn/s at the concentration of 10 -4 M by R-flecainide, by S-flecainide from 0.45+_0.01 to …
Number of citations: 13 link.springer.com

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